Cas no 2228919-86-4 (2-(2-fluoro-4-nitrophenyl)-2-methyloxirane)

2-(2-fluoro-4-nitrophenyl)-2-methyloxirane 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane
- EN300-1762547
- 2228919-86-4
-
- インチ: 1S/C9H8FNO3/c1-9(5-14-9)7-3-2-6(11(12)13)4-8(7)10/h2-4H,5H2,1H3
- InChIKey: JAQQMTFNBNZLAH-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1(C)CO1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 197.04882128g/mol
- どういたいしつりょう: 197.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762547-1.0g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1762547-0.5g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1762547-5g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1762547-0.1g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1762547-0.25g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1762547-5.0g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1762547-2.5g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1762547-1g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1762547-0.05g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1762547-10.0g |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane |
2228919-86-4 | 10g |
$4236.0 | 2023-05-23 |
2-(2-fluoro-4-nitrophenyl)-2-methyloxirane 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-(2-fluoro-4-nitrophenyl)-2-methyloxiraneに関する追加情報
Professional Introduction to Compound with CAS No. 2228919-86-4 and Product Name: 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane
The compound with the CAS number 2228919-86-4 and the product name 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane represents a significant advancement in the field of pharmaceutical chemistry. This oxirane derivative, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and nitro substituents in the aromatic ring imparts distinct reactivity and binding characteristics, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane structure has been explored as a key intermediate in synthesizing compounds that interact with enzymes and receptors involved in critical physiological processes. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in enhancing the pharmacokinetic properties of drug candidates. Meanwhile, the nitro group contributes to electronic tuning, allowing for fine-tuning of interactions with biological targets.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The oxirane ring in 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane serves as a versatile handle for further functionalization, enabling the creation of highly specific inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various kinases, with promising results in preclinical models. The fluoro and nitro substituents are particularly crucial in optimizing binding interactions with the active sites of these enzymes.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery. The 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane scaffold provides an excellent platform for generating libraries of compounds with diverse chemical properties. High-throughput screening (HTS) campaigns have been conducted using this intermediate to identify novel leads with therapeutic potential. The success of such campaigns underscores the compound's significance as a building block for drug development.
Moreover, the chemical stability and synthetic accessibility of 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane make it an attractive choice for industrial applications. Efficient synthetic routes have been developed, allowing for scalable production at commercial quantities. These synthetic methodologies often involve multi-step organic transformations that highlight the compound's reactivity and adaptability as a synthetic intermediate.
From a mechanistic perspective, the oxirane ring in 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane can undergo various chemical reactions, including ring-opening reactions that lead to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity has been exploited in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry for constructing complex molecular architectures.
The integration of computational chemistry into drug discovery has further enhanced the understanding and optimization of compounds like 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane. Molecular modeling techniques have been employed to predict binding affinities and identify optimal conformations for interaction with biological targets. These computational studies have guided experimental efforts, leading to more efficient development pipelines.
In conclusion, 2228919-86-4 and its corresponding product name 2-(2-fluoro-4-nitrophenyl)-2-methyloxirane represent a significant contribution to pharmaceutical chemistry. The unique structural features of this compound make it a valuable tool for developing novel therapeutic agents targeting various diseases. The combination of its synthetic versatility, chemical stability, and biological activity positions it as a cornerstone in modern drug discovery efforts.
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